8-(benzylsulfanyl)-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
Description
8-(BENZYLTHIO)-1,3-DIMETHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a benzylthio group, a dimethyl group, and a phenylpropyl group attached to a purine core The purine core is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring
Properties
Molecular Formula |
C23H24N4O2S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
8-benzylsulfanyl-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C23H24N4O2S/c1-25-20-19(21(28)26(2)23(25)29)27(15-9-14-17-10-5-3-6-11-17)22(24-20)30-16-18-12-7-4-8-13-18/h3-8,10-13H,9,14-16H2,1-2H3 |
InChI Key |
DMJMSGZNTFQSQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-(BENZYLTHIO)-1,3-DIMETHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the synthesis of amides from carboxylic acid derivatives, which can be achieved through the reaction of acid chlorides, acid azides, acid anhydrides, and esters with amines . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
8-(BENZYLTHIO)-1,3-DIMETHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group may yield sulfoxides or sulfones, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. In medicine, it may be investigated for its potential therapeutic effects, such as its ability to inhibit certain enzymes or receptors. Additionally, it may have applications in the pharmaceutical industry as a precursor for the synthesis of drugs or as a lead compound for drug discovery .
Mechanism of Action
The mechanism of action of 8-(BENZYLTHIO)-1,3-DIMETHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. For example, it may act as an inhibitor of purine metabolism enzymes, thereby affecting the synthesis and degradation of purine nucleotides. Additionally, it may interact with signaling pathways involved in cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
8-(BENZYLTHIO)-1,3-DIMETHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can be compared with other similar compounds, such as 2,5-dimethoxy-4-ethylthiophenethylamine (2C-T-2) and 2,5-dimethoxy-4-n-propylthiophenethylamine (2C-T-7) . These compounds also contain thio-substituted groups and exhibit unique chemical and biological properties. the presence of the purine core in 8-(BENZYLTHIO)-1,3-DIMETHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE distinguishes it from these compounds and may confer different biological activities and mechanisms of action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
